9(2H)-Acridinone, 1,3,4,10-tetrahydro- and its derivatives have been the subject of extensive research due to their potential therapeutic applications. These compounds are structurally related to acridines, a class of heterocyclic aromatic organic compounds that have been known for their diverse pharmacological activities. The interest in tetrahydroacridinones (THAs) has been particularly high in the context of developing treatments for diseases such as Alzheimer's and malaria, as well as their potential use in analytical chemistry due to their spectral properties.
The mechanism of action of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, a subset of THAs, involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase the concentration of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer's disease. The compounds have shown activity in models predictive of Alzheimer's disease, such as the scopolamine-induced impairment of memory in mice and rats with ibotenic acid lesions in the nucleus basalis magnocellularis1.
In the field of antimalarial research, THAs have been known for their activity since the 1940s. The optimization of these compounds has been guided by structure-activity and structure-property relationships to overcome issues such as suboptimal activity, poor solubility, and rapid induction of parasite resistance. Some derivatives have shown potent activity against clinically relevant isolates of malaria with good physicochemical properties and minimal cross-resistance2.
Additionally, 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones have been synthesized and demonstrated high antimalarial activity in both rodents and primates. Among various structural modifications, the imines of the N10-H acridinediones were found to be the most active compounds3.
The synthesized 9-amino-1,2,3,4-tetrahydroacridin-1-ols have been evaluated for their potential as Alzheimer's disease therapeutics. Two compounds, in particular, have progressed to clinical trials due to their promising activity in preclinical models and lower acute toxicity compared to tacrine, a known AChE inhibitor1.
THAs have been optimized for antimalarial activity, with several compounds demonstrating potent effects against malaria strains. These compounds have been systematically tested for their antimalarial activity, solubility, permeability, and microsomal stability, identifying candidates with favorable properties for further development2.
The structural and spectral properties of 9-acridinones have been studied using various levels of theoretical chemistry, including semiempirical, ab initio, and density functional theory methods. These studies predict the formation enthalpies, entropies, HOMO and LUMO energies, and dipole moments of the compounds, which are relevant for their potential use as analytical spectral indicators or components of fluorescent or chemiluminescent labels4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7